2,5-Anhydro-D-mannose
Overview
Description
2,5-Anhydro-D-mannose (2,5-Anh-D-Man) is a cyclic sugar molecule that is found in many plants and animals. It is a naturally occurring carbohydrate with a unique structure that is utilized for a variety of purposes. It has been used in laboratory experiments for its biochemical and physiological effects and can be synthesized in the laboratory for further research. In
Scientific Research Applications
Inhibition of Glycogenolysis and Glucose Production : 2,5-anhydro-D-mannitol, a derivative of 2,5-Anhydro-D-mannose, shows potential in inhibiting glycogenolysis and glucose production in rat hepatocytes. This inhibition suggests its potential application as a hypoglycemic agent and a model for hereditary fructose intolerance (Stevens & Dills, 1984).
Gluconeogenesis Inhibition : Another study on rat hepatocytes indicated that 2,5-anhydro-D-mannitol inhibits gluconeogenesis, altering the pyruvate/phosphoenolpyruvate ratio and adenine nucleotide concentrations (Stevens, Covey, & Dills, 1985).
Applications in Pharmaceutical and Food Industries : D-mannose, closely related to this compound, finds wide applications in the food, pharmaceutical, and poultry industries. It serves as a dietary supplement, a starting material for drug synthesis, and helps in blocking colonization in animal feeds (Hu et al., 2016).
Biochemical Studies : The hydrazinolysis and nitrous acid deamination of alpha1-acid glycoprotein produce acidic and neutral mono- and oligo-saccharides containing this compound, aiding in precise biochemical determinations (Bayard & Fournet, 1976).
D-Mannose and Immune Responses : Supplementation with D-mannose in drinking water has been observed to suppress immune responses and increase regulatory T cells, potentially benefiting autoimmune diseases and airway inflammation (Zhang et al., 2017).
Glycopeptidomimetic Compounds : D-mannose can be utilized as a multipurpose building block for diverse skeletal diversity in glycopeptidomimetic compounds (Lenci et al., 2015).
Mechanism of Action
Target of Action
2,5-Anhydro-D-mannose is a cyclic sugar derivative that has been extensively studied in scientific research for its versatile applications and intriguing chemical properties
Mode of Action
One notable mechanism of action of this compound involves its role as a substrate or intermediate in various enzymatic and chemical transformations
Biochemical Pathways
It is known that this compound can act as a substrate or intermediate in various enzymatic and chemical transformations .
Result of Action
Its role as a substrate or intermediate in various enzymatic and chemical transformations suggests that it may have significant effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
2,5-Anhydro-D-mannose is a mixture of the acetal and aldehyde forms. It is structurally similar to D-mannose . It is primarily used as a precursor or building block for the synthesis of alginate-based materials . It serves as a starting material for the production of alginate hydrogels, microcapsules, and scaffolds .
Biochemical Analysis
Biochemical Properties
2,5-Anhydro-D-mannose plays a role as a substrate or intermediate in various enzymatic and chemical transformations .
Cellular Effects
It has been suggested that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a substrate or intermediate in various enzymatic and chemical transformations . It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve potential interactions with transporters or binding proteins
properties
IUPAC Name |
(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-3-5(9)6(10)4(2-8)11-3/h1,3-6,8-10H,2H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAPTZKZHMOIRE-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
495-75-0 | |
Record name | 2,5-Anhydromannose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-ANHYDRO-D-MANNOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE7AJ557M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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